molecular formula C14H9Cl2N3O B2888133 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 338757-78-1

2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2888133
CAS RN: 338757-78-1
M. Wt: 306.15
InChI Key: GZIBEOWLEWTUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one (DCPP) is a synthetic compound derived from the pyrazolone class of heterocyclic compounds, which are known for their diverse biological activities. DCPP has been studied extensively in recent years, and its potential applications have been explored in a variety of scientific fields.

Scientific Research Applications

Structural and Chemical Properties

Research has explored various chemical derivatives and analogs of pyrazol-3-one compounds, including those related to 2-(2,4-dichlorophenyl)-5-(3-pyridinyl)-2,4-dihydro-3H-pyrazol-3-one. For instance, studies on compounds like 4-(4-Chlorophenyl)-5-cyano-3-(4-methylphenyl)-6-diphenyl-4,7-dihydro-2Hpyrazolo[3,4-b]pyridine have delved into their structural properties using methods like X-ray diffraction, revealing insights into their molecular configurations (Quiroga et al., 1999).

Optical and Electronic Properties

In the field of optoelectronics, studies have been conducted on pyridine derivatives, including compounds similar to this compound. For example, research on 6-(2-chlorophenyl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine has highlighted its potential in fabricating heterojunctions and as a photosensor, indicating its utility in electronic and optical applications (Zedan et al., 2020).

Molecular Docking and Antimicrobial Properties

Several studies have focused on the synthesis and molecular docking of pyrazoline derivatives, examining their potential as anti-inflammatory and antibacterial agents. This indicates a significant interest in the pharmacological applications of compounds structurally related to this compound (Ravula et al., 2016).

Synthesis and Structural Analysis

Research into the synthesis of pyrazoline and pyridine derivatives has provided valuable insights into the structural and chemical properties of these compounds. Studies like the synthesis of 2-(4-chlorophenyl)-6-methyl-3-(3- aryl -1-acetyl/phenyl -4,5-dihydropyrazol-5-yl)- imidazo[1, 2-a]pyridines contribute to understanding the synthetic pathways and molecular structures of compounds related to this compound (Bhuva et al., 2009).

Advanced Material Applications

Compounds analogous to this compound have been investigated for their potential in advanced material applications, such as in organic light emitting diodes (OLEDs). Studies on Pt(II) complexes with pyridinyl pyrazolate chelates, for example, have explored their mechanoluminescent properties and efficiency in OLEDs, indicating a potential application area for similar compounds (Huang et al., 2013).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-5-pyridin-3-yl-4H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3O/c15-10-3-4-13(11(16)6-10)19-14(20)7-12(18-19)9-2-1-5-17-8-9/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZIBEOWLEWTUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=C(C=C(C=C2)Cl)Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.